
3-(2-Fluoro-5-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are widely recognized for their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa. The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Vorbereitungsmethoden
The synthesis of 3-(2-Fluoro-5-methylphenoxy)piperidine typically involves multi-step processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Another method involves the use of Selectfluor® for the fluorination of pyridines, which can be applied to synthesize fluorinated piperidine derivatives .
Analyse Chemischer Reaktionen
3-(2-Fluoro-5-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-methylphenoxy)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, fluorinated piperidines can influence the conformational behavior of molecules, leading to more rigid structures that stabilize well-defined conformers. This can impact the pharmacokinetic and physicochemical properties of the compound, making it more effective in its intended applications .
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoro-4-methylpiperidine. These compounds share similar structural features but may differ in their specific properties and applications. The axial preference of fluorinated piperidine analogues, for example, can be confirmed experimentally by NMR studies .
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
3-(2-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
IDIDPAWEUZYNRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


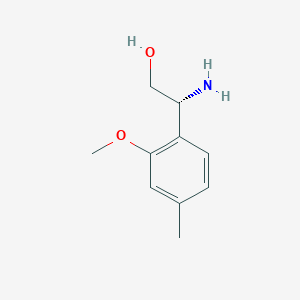




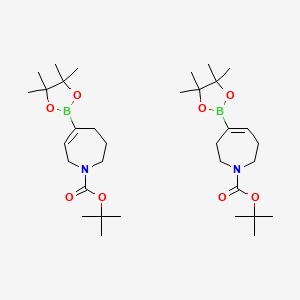
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)
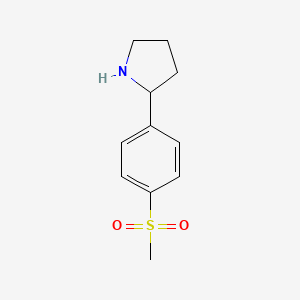

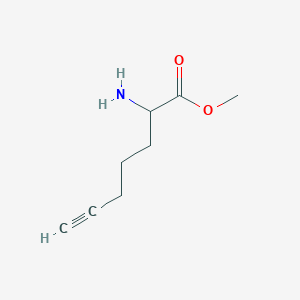

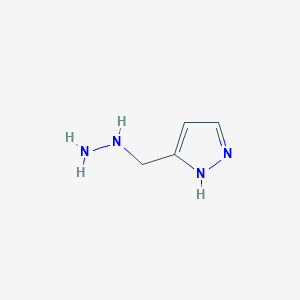
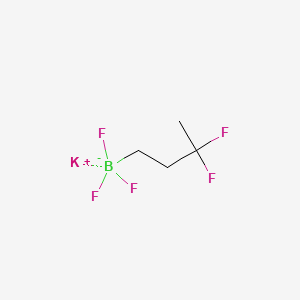
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
